Epimedonin J -

Epimedonin J

Catalog Number: EVT-13561302
CAS Number:
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Epimedonin J is the Epimedium plant, which thrives in various regions of China. The plant is characterized by its rich flavonoid content, including other notable compounds such as epimedin A, B, C, and icariin. These compounds are essential for the medicinal efficacy attributed to Epimedium extracts .

Classification

Epimedonin J belongs to the class of flavonoids, specifically categorized as prenylated flavonoids. This classification is based on the presence of a prenyl group in its molecular structure, which significantly influences its biological activity and solubility properties.

Synthesis Analysis

Methods

The synthesis of Epimedonin J typically involves extraction from the Epimedium plant followed by purification processes. Two primary methods are employed:

  1. Extraction: The plant material undergoes solvent extraction to isolate the flavonoid compounds. Common solvents include ethanol and methanol.
  2. Purification: The crude extract is subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Technical Details

The extraction process may involve multiple steps:

  • Maceration: Soaking the plant material in solvent to dissolve the flavonoids.
  • Filtration: Removing solid residues from the liquid extract.
  • Concentration: Evaporating the solvent under reduced pressure to concentrate the extract.

Purification techniques often include:

  • Column Chromatography: Utilizing silica gel or other stationary phases to separate compounds based on their polarity.
  • Preparative HPLC: For high-resolution separation of specific flavonoids from complex mixtures .
Molecular Structure Analysis

Structure

Epimedonin J has a complex molecular structure characteristic of prenylated flavonoids. Its structure includes multiple hydroxyl groups and a prenyl side chain that enhances its biological activity.

Data

The molecular formula of Epimedonin J is typically represented as C21H22O7C_{21}H_{22}O_7, indicating it contains 21 carbon atoms, 22 hydrogen atoms, and 7 oxygen atoms. The compound's molecular weight is approximately 378.39 g/mol.

Chemical Reactions Analysis

Reactions

Epimedonin J can undergo several chemical reactions typical for flavonoids:

  1. Oxidation: This reaction may involve adding oxygen or removing hydrogen atoms, often using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can occur with agents such as sodium borohydride.
  3. Substitution: Functional groups may be replaced through substitution reactions involving halogens or alkylating agents.

Technical Details

The conditions for these reactions vary:

  • Oxidation Conditions: Typically conducted under acidic conditions with controlled temperature.
  • Reduction Conditions: Performed in an inert atmosphere to prevent oxidation during the reaction.
  • Substitution Conditions: Often require specific catalysts and solvents to facilitate the reaction.
Mechanism of Action

Process

The mechanism of action for Epimedonin J involves its interaction with various biological pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound may exert its effects by binding to specific receptors or enzymes, influencing cellular functions.

Data

Research indicates that Epimedonin J exhibits neuroprotective properties by reducing oxidative stress in neuronal cells and modulating inflammatory responses through inhibition of pro-inflammatory cytokines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Moderately soluble in organic solvents like ethanol but less soluble in water due to its complex structure.

Chemical Properties

  • Melting Point: The melting point of Epimedonin J is generally reported between 180°C and 190°C.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under prolonged exposure to light or heat.

Relevant analyses include:

  • Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation and purity assessment .
Applications

Scientific Uses

Epimedonin J has garnered interest in various scientific fields due to its potential therapeutic applications:

  • Pharmacology: Investigated for its anti-inflammatory and neuroprotective effects.
  • Nutraceuticals: Explored as a dietary supplement for enhancing cognitive function and reducing age-related decline.
  • Traditional Medicine: Continues to be utilized in herbal formulations aimed at improving sexual health and bone density.

Research continues to explore additional applications and mechanisms, emphasizing the importance of this compound within both traditional and modern medicinal contexts .

Biosynthesis Pathways and Enzymatic Mechanisms

Prenylation and Cyclization Processes in Flavonoid Derivatives

Epimedonin J, a bioactive prenylated flavonol glycoside isolated from Epimedium species, derives its structural complexity from sequential modifications of a flavonoid core. The biosynthetic pathway initiates with the formation of the flavonol skeleton (e.g., kaempferol or icariin-like aglycones) via the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and chalcone synthase (CHS) generate the C15 backbone [5] [7]. Prenylation—the hallmark step—involves the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the flavonoid A-ring at C-8 or C-6 positions. This reaction is catalyzed by membrane-bound prenyltransferases (PTs), which exhibit strict regiospecificity in Epimedium spp. [7].

Table 1: Key Enzymes in Prenylation and Cyclization of Epimedonin J

Enzyme ClassFunctionCofactor RequirementProduct
Flavonoid PrenyltransferaseAttaches 10-carbon prenyl group to flavonoidMg²⁺/Mn²⁺8-Prenylkaempferol
Cytochrome P450 MonooxygenaseCatalyzes epoxidation of prenyl side chainNADPH, O₂Epoxidized prenylflavonoid
HydrolaseFacilitates ring closure to dihydrofuranH₂ODihydrofuran-fused flavonoid

Following prenylation, cyclization forms Epimedonin J’s signature dihydrofuran ring. This requires a three-step enzymatic cascade:

  • Epoxidation: A cytochrome P450 monooxygenase oxidizes the prenyl group’s terminal double bond, forming an epoxide intermediate [7] [8].
  • Nucleophilic attack: The flavonoid’s adjacent phenolic hydroxyl group opens the epoxide ring.
  • Dehydration: A hydrolase catalyzes intramolecular cyclization, yielding the rigid dihydrofuran scaffold [3] [7]. This cyclization enhances structural stability and bioactivity by restricting molecular flexibility [7].

Role of Plant-Specific Transferases in Epimedonin J Assembly

Glycosylation is the defining step in Epimedonin J’s biosynthesis. UDP-dependent glycosyltransferases (UGTs) attach sugar units (typically rhamnose or glucose) to the flavonoid’s C-3, C-7, or C-5 hydroxyl groups. Epimedium-specific UGTs exhibit unique regiospecificity:

  • UGT78H4: Preferentially glucosylates the C-7 position of flavonol aglycones [4] [8].
  • UGT94P1: Catalyzes sequential rhamnosylation at C-3, forming β-glycosidic linkages critical for solubility and cellular uptake [4].

Table 2: Glycosyltransferases in Epimedonin J Biosynthesis

EnzymeSugar DonorAcceptor SiteKinetic Parameters (Km, μM)Tissue Localization
UGT78H4UDP-glucoseFlavonol C-7-OH12.3 ± 1.5Leaf epidermis
UGT94P1UDP-rhamnoseFlavonol C-3-OH8.7 ± 0.9Vascular tissue

Methyltransferases (OMTs) further modify the scaffold. For example, a S-adenosyl methionine (SAM)-dependent OMT methylates the B-ring 4′-OH group, increasing lipophilicity and membrane permeability [7] [8]. These modifications occur primarily in glandular trichomes and vacuolar compartments, as confirmed by subcellular proteomics [4].

Comparative Analysis of Biosynthetic Gene Clusters in Epimedium spp.

The biosynthetic machinery for Epimedonin J is organized into gene clusters within Epimedium genomes. Comparative genomics reveals species-specific adaptations:

  • Gene Cluster Conservation: E. wushanense and E. koreanum share a conserved 120-kb locus on chromosome 7 containing PT1, UGT78H4, and CYP72A154 (a key P450 for cyclization) [3] [7] [8].
  • Regulatory Elements: Promoter regions of these clusters harbor light-responsive cis-elements (e.g., G-boxes), explaining enhanced Epimedonin J production under UV stress [7].

Table 3: Genomic Features of Epimedonin J Biosynthetic Clusters

GeneFunctionE. wushanense AlleleE. sagittatum AlleleExpression Level (FPKM)
PT1Flavonoid prenyltransferaseEwPT1-αEsPT1-β145.2 ± 12.1
CYP72A154Prenyl epoxidaseEwCYP72A154EsCYP72A154-trunc89.7 ± 8.3
UGT78H4Flavonol 7-O-glucosyltransferaseEwUGT78H4Pseudogene112.6 ± 10.4

Divergent evolution is evident in E. sagittatum, where a frameshift mutation in UGT78H4 correlates with trace Epimedonin J accumulation [3] [8]. Conversely, E. wushanense exhibits tandem gene duplications of PT1, enabling higher prenylation flux [7]. Heterologous expression of the E. wushanense cluster in Nicotiana benthamiana reconstitutes Epimedonin J biosynthesis, confirming functional assembly [8].

Properties

Product Name

Epimedonin J

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-14(2)5-7-16-11-17(8-10-19(16)26)30-23-13-22(29)24-21(28)12-20(27)18(25(24)31-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3

InChI Key

SLJQOYUZQWTWBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C

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